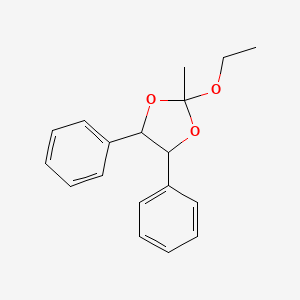
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes ethoxy, methyl, and diphenyl groups attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane typically involves the acetalization of benzoin with ethyl orthoformate under acidic conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the dioxolane ring.
- The product is then purified through recrystallization or chromatography.
Benzoin: reacts with in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of hydrobenzoin or other alcohol derivatives.
Substitution: Formation of halogenated dioxolane derivatives.
Scientific Research Applications
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses. The compound’s unique structure allows it to interact with different pathways, making it a versatile molecule in research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the ethoxy, methyl, and diphenyl groups.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of ethoxy and diphenyl groups.
4,5-Diphenyl-1,3-dioxolane: Lacks the ethoxy and methyl groups.
Uniqueness
2-Ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane is unique due to its combination of ethoxy, methyl, and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and pharmacology.
Properties
CAS No. |
61562-18-3 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C18H20O3/c1-3-19-18(2)20-16(14-10-6-4-7-11-14)17(21-18)15-12-8-5-9-13-15/h4-13,16-17H,3H2,1-2H3 |
InChI Key |
SIRCGHUAHMETJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
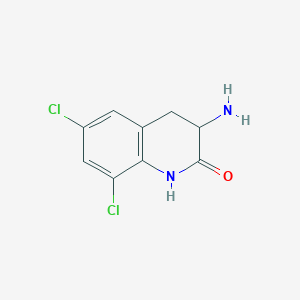
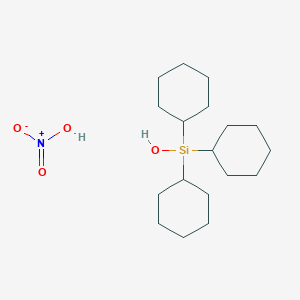
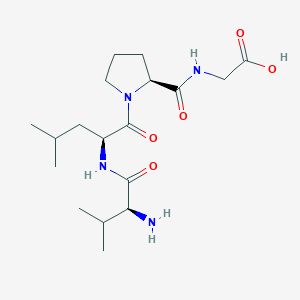
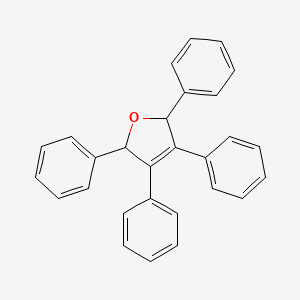
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)

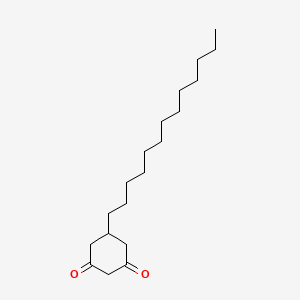

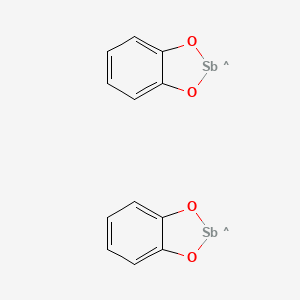
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
